molecular formula C6H8ClN3 B1520458 6-(Aminomethyl)-5-chloropyridin-2-amine CAS No. 1240527-47-2

6-(Aminomethyl)-5-chloropyridin-2-amine

Cat. No. B1520458
M. Wt: 157.6 g/mol
InChI Key: CMWCAYSYSPTLGG-UHFFFAOYSA-N
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Description

The compound “6-(Aminomethyl)-5-chloropyridin-2-amine” is a derivative of pyridine, which is an organic compound. It contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .

Scientific Research Applications

Metal-Free Photoredox Catalysis

Redox-activated primary amine derivatives, including those similar to 6-(Aminomethyl)-5-chloropyridin-2-amine, have been applied in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach enables the functionalization of alkynes and alkenes under mild conditions, offering broad substrate scope and high chemoselectivity. The method is highlighted by its scalability and the ability to diversify complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Palladium-Catalyzed Amination

The palladium-catalyzed selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, primarily yields aminated products like 5-amino-2-chloropyridine with high yields and excellent chemoselectivity. This method exemplifies the utility of halopyridines in synthesizing structurally diverse amines (Ji, Li, & Bunnelle, 2003).

Direct Synthesis of Amides

Research demonstrates the direct acylation of primary amines by alcohols to produce amides and molecular hydrogen as the only products. This efficient synthesis avoids the use of stoichiometric coupling reagents or corrosive media, emphasizing the role of amines in sustainable chemical processes (Gunanathan, Ben‐David, & Milstein, 2007).

Nerve Agent Detection

Amines with specific structural motifs have been developed as chemosensors for the detection of nerve-agent mimics. The nucleophilicity of the pyridine-N atom, influenced by the donating ability of the amine group, affects the intramolecular charge-transfer character and the fluorescence-response modes, offering potential applications in chemical defense (Cai, Li, & Song, 2017).

Energetic Materials Synthesis

The condensation of chloro-dinitro-pyridin-amines with aminotetrazole yields energetic compounds with significant potential in materials science. These derivatives demonstrate notable detonation velocities and pressures, indicating their applicability in explosive materials (Ku, 2015).

properties

IUPAC Name

6-(aminomethyl)-5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCAYSYSPTLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-5-chloropyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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